5-Bromo-(2-morpholinoethylamino)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

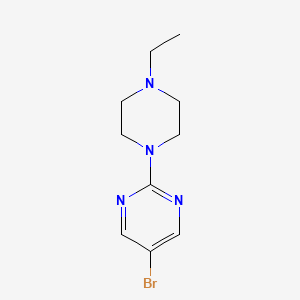

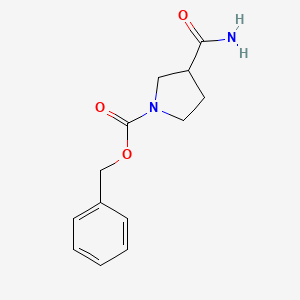

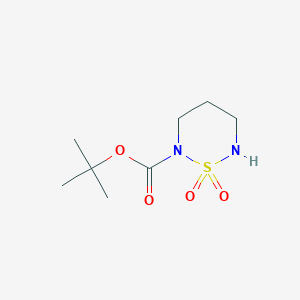

The compound "5-Bromo-(2-morpholinoethylamino)pyridine" is a brominated pyridine derivative that incorporates a morpholinoethylamino group. This structure suggests potential biological activity, given the common use of brominated heterocycles in pharmaceuticals and the morpholine ring's prevalence in drug molecules. The compound's relevance is underscored by its structural similarity to various pyridine derivatives that have been studied for their biochemical properties and potential as pharmaceutical agents .

Synthesis Analysis

The synthesis of related bromopyridine compounds has been explored in the literature. For instance, 5-bromopyridyl-2-magnesium chloride, a related compound, was synthesized via an iodo-magnesium exchange reaction, demonstrating the feasibility of preparing brominated pyridine derivatives through halogen exchange reactions . Additionally, the synthesis of 6-bromo-imidazo[4,5-b]pyridine derivatives has been reported, which involves the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . These methods could potentially be adapted for the synthesis of "5-Bromo-(2-morpholinoethylamino)pyridine."

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been characterized using various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy . Density Functional Theory (DFT) calculations have been employed to optimize geometric structures and predict vibrational frequencies and chemical shifts . These techniques could be applied to "5-Bromo-(2-morpholinoethylamino)pyridine" to elucidate its molecular structure and electronic properties.

Chemical Reactions Analysis

Brominated pyridine derivatives are known to participate in various chemical reactions. For example, 5-bromopyridyl-2-magnesium chloride has been used to react with different electrophiles to yield functionalized pyridine derivatives . The presence of the bromine atom in "5-Bromo-(2-morpholinoethylamino)pyridine" suggests that it could undergo similar reactions, potentially leading to a diverse array of functionalized compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be influenced by substituents on the pyridine ring. For instance, the introduction of a trifluoromethyl group has been shown to affect the non-linear optical (NLO) properties of the compound . Similarly, the morpholinoethylamino group in "5-Bromo-(2-morpholinoethylamino)pyridine" could impart unique physical and chemical properties, which could be investigated through experimental studies and computational methods such as DFT.

Applications De Recherche Scientifique

- Specific Scientific Field : Medicinal Chemistry .

- Summary of the Application : “5-Bromo-(2-morpholinoethylamino)pyridine” is used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction .

- Methods of Application or Experimental Procedures : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives . This reaction was catalyzed by palladium .

- Results or Outcomes : The reaction resulted in a series of novel pyridine derivatives in moderate to good yield . These compounds were analyzed using Density Functional Theory (DFT) methods, which described the possible reaction pathways and identified potential candidates as chiral dopants for liquid crystals . Some of these compounds also showed anti-thrombolytic, biofilm inhibition, and haemolytic activities .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, with hazard statements H302 . Precautionary statements include P264, P270, P301 + P312, and P501 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

5-bromo-N-(2-morpholin-4-ylethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYPVXGEXMMHLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC2=NC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634139 |

Source

|

| Record name | 5-Bromo-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-(2-morpholinoethylamino)pyridine | |

CAS RN |

364794-56-9 |

Source

|

| Record name | N-(5-Bromo-2-pyridinyl)-4-morpholineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364794-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-N-[2-(morpholin-4-yl)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)

![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)

![Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1290419.png)